Acetaldehyde, phenylhydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

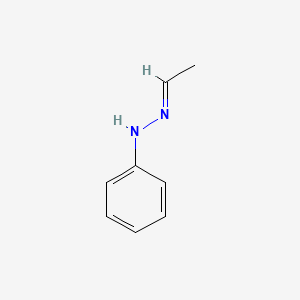

Structure

3D Structure

Properties

CAS No. |

935-07-9 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

N-[(E)-ethylideneamino]aniline |

InChI |

InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3/b9-2+ |

InChI Key |

KURBTRNHGDQKOS-UHFFFAOYSA-N |

SMILES |

CC=NNC1=CC=CC=C1 |

Canonical SMILES |

CC=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Acetaldehyde, phenylhydrazone synthesis mechanism

An In-Depth Technical Guide to the Synthesis and Mechanism of Acetaldehyde Phenylhydrazone

Abstract

This technical guide provides a comprehensive examination of the synthesis of acetaldehyde phenylhydrazone, a critical intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to deliver an in-depth analysis of the reaction mechanism, the causality behind experimental choices, and the compound's significant applications. We will explore the acid-catalyzed condensation reaction, provide a detailed and validated experimental workflow, discuss the compound's unique physicochemical properties, and contextualize its importance, particularly as a precursor in the Fischer indole synthesis—a cornerstone reaction in medicinal chemistry.

Introduction: The Significance of Phenylhydrazones

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. They are typically formed through the condensation reaction of phenylhydrazine with an aldehyde or a ketone.[1][2] This reaction serves not only as a classical method for the identification and characterization of carbonyl compounds but also as a pivotal step in the synthesis of more complex heterocyclic structures.[1][3]

Acetaldehyde phenylhydrazone (APH), the subject of this guide, is a foundational example of this compound class. Its true significance lies in its role as a key precursor for the Fischer indole synthesis, a reaction discovered by Hermann Emil Fischer in 1883 that remains one of the most important methods for constructing the indole ring system.[4][5][6] Given that the indole scaffold is a privileged structure found in a vast array of pharmaceuticals, including the triptan class of antimigraine drugs, a thorough understanding of APH synthesis is of paramount importance to the drug development professional.[4][5] Furthermore, the broader class of hydrazone derivatives is actively researched for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9]

The Core Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of acetaldehyde phenylhydrazone from acetaldehyde and phenylhydrazine is a nucleophilic addition-elimination reaction. The process is typically performed under acidic conditions, as catalysis is crucial for achieving an efficient rate of reaction, particularly in the dehydration step.[10][11]

The mechanism can be dissected into two primary stages:

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of acetaldehyde.[1][2] This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine (also known as an aminomethanol) intermediate.[10][11]

-

Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by a hydronium ion (H₃O⁺) or other acid catalyst. This protonation converts the hydroxyl group into a much better leaving group (H₂O).[10] The subsequent elimination of a water molecule, driven by the lone pair of electrons on the adjacent nitrogen atom, results in the formation of a C=N double bond, yielding the final acetaldehyde phenylhydrazone product.[1]

Below pH 5-6, the formation of the carbinolamine intermediate is the rate-determining step, while above this pH range, the dehydration of the carbinolamine becomes rate-limiting.[10][11]

Caption: Acid-catalyzed mechanism for phenylhydrazone formation.

Experimental Protocol: A Validated Synthesis Workflow

The following protocol details a robust method for the laboratory synthesis of acetaldehyde phenylhydrazone. The procedure is based on established methodologies and incorporates insights into controlling the product's final form.[12][13]

Reagents and Materials

| Reagent/Material | Formula | Grade |

| Acetaldehyde | CH₃CHO | Reagent Grade |

| Phenylhydrazine | C₆H₅NHNH₂ | Reagent Grade |

| Ethanol (95%) | C₂H₅OH | ACS Grade |

| Deionized Water | H₂O | Type II |

| Hydrochloric Acid (concentrated) | HCl | ACS Grade |

| Ammonia (concentrated) | NH₃ | ACS Grade |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Dropping funnel | - | - |

| Buchner funnel and filter paper | - | - |

| Vacuum flask | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g of acetaldehyde in a cold (ice-bath) solution of 12.0 mL of ethanol and 2.0 mL of deionized water.[12]

-

Reagent Addition: While maintaining the cold temperature and stirring, add 6.0 g of fresh phenylhydrazine dropwise to the acetaldehyde solution over a period of 10-15 minutes.[12]

-

Catalysis (Critical Step): At this stage, the choice of catalyst can influence the properties of the resulting solid.

-

Crystallization: Continue stirring the mixture in the ice bath for 1 to 2 hours. Crystals of acetaldehyde phenylhydrazone will begin to form and precipitate out of the solution.[12]

-

Product Isolation: Harvest the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold, dilute acetic acid followed by cold water to remove any unreacted starting materials. Dry the product under vacuum or in a desiccator.

Caption: Step-by-step workflow for APH synthesis.

Physicochemical Properties & Characterization

Acetaldehyde phenylhydrazone presents a fascinating case study in physical organic chemistry. For over a century, it was believed to exist as different polymorphs due to the wide variation in observed melting points (from 56°C to 101°C).[12][13] However, modern analysis has revealed that all solid forms have identical crystal structures. The difference in melting point is attributed to the varying Z/E isomer ratios in the initial liquid melt, a phenomenon where the same crystal structure can melt into different liquids.[12][14] The presence of trace acid catalyzes the rapid equilibration of the Z and E isomers in the melt, leading to a lower melting point, while trace alkali results in a melt that is initially rich in the Z isomer, corresponding to a higher melting point.[12][13][14]

| Property | Value / Description |

| Molecular Formula | C₈H₁₀N₂[15][16] |

| Molecular Weight | 134.18 g/mol [15][16] |

| IUPAC Name | N-[(E)-ethylideneamino]aniline[15] |

| CAS Number | 935-07-9[15][16] |

| Appearance | Crystalline solid. Prisms that may turn yellow to dark red upon exposure to air.[3] |

| Melting Point | Highly variable (56–101 °C), dependent on the Z/E isomeric ratio of the melt, which is influenced by trace acid or base during synthesis.[12][13] |

| Isomerism | Exists as Z and E isomers. The solid state is the Z form, while the liquid contains an equilibrium mixture of both.[14] |

| Spectroscopy | Characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (GC-MS).[12][15] |

Applications in Drug Development and Synthesis

The primary application of acetaldehyde phenylhydrazone in the pharmaceutical industry is its use as a starting material for the Fischer Indole Synthesis .[3][4] In this reaction, the phenylhydrazone is treated with an acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) and heated.[5][6][17] The molecule undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[4][6][18]

This pathway is fundamental for the synthesis of a multitude of drug molecules. For example, it is a key route to producing the core structures of triptans, a class of drugs used to treat migraines.[4][5] The versatility of the Fischer synthesis allows for the creation of substituted indoles by starting with substituted phenylhydrazines or different carbonyl compounds, making it an indispensable tool in medicinal chemistry.

Conclusion

The synthesis of acetaldehyde phenylhydrazone is a classic yet profoundly important transformation in organic chemistry. Its mechanism, rooted in the principles of nucleophilic addition and acid-catalyzed elimination, is a model for understanding carbonyl chemistry. The straightforward and robust experimental protocol allows for reliable production, while its unique physicochemical properties related to Z/E isomerism offer deep insights into solid-state chemistry. For researchers and professionals in drug development, a mastery of this synthesis is a gateway to the Fischer indole synthesis and the vast landscape of indole-containing pharmaceuticals.

References

-

Mechanism and catalysis for phenylhydrazone formation from aromatic heterocyclic aldehydes. The Journal of Organic Chemistry. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

What happens when acetaldehyde is treated with phenylhydrazine? Give a balanced chemical equation?. askIITians. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

-

Fischer indole synthesis. chemeurope.com. [Link]

-

The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. ACS Publications. [Link]

-

Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[14]annulenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Acetaldehyde phenylhydrazone. Golden. [Link]

-

Acetaldehyde, phenylhydrazone. PubChem (NIH). [Link]

-

What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE. Vedantu. [Link]

-

The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting. ePrints Soton. [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

-

This compound. NIST WebBook. [Link]

-

Phenylhydrazine. Wikipedia. [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]

-

Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

Sources

- 1. What happens when acetaldehyde is treated with phenylhydrazine? Give - askIITians [askiitians.com]

- 2. What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE [vedantu.com]

- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer_indole_synthesis [chemeurope.com]

- 7. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities | MDPI [mdpi.com]

- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. golden.com [golden.com]

- 15. This compound | C8H10N2 | CID 6537404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound [webbook.nist.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

An In-depth Technical Guide to the Z and E Isomers of Acetaldehyde Phenylhydrazone

This guide provides a comprehensive exploration of the synthesis, structural elucidation, and isomerization dynamics of the Z and E isomers of acetaldehyde phenylhydrazone. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this classic yet surprisingly complex chemical system.

Introduction: The Enduring Puzzle of Acetaldehyde Phenylhydrazone

First synthesized by Emil Fischer in 1877, acetaldehyde phenylhydrazone (APH) has presented a fascinating puzzle for over a century.[1] Different synthetic preparations yielded crystalline solids with remarkably different melting points, ranging from approximately 56 °C to 101 °C.[1] For decades, this phenomenon was attributed to polymorphism. However, modern analytical techniques have revealed a more intricate reality: all solid forms of APH consist of the Z-isomer, and the variation in melting points arises from the dynamics of E/Z isomerization in the molten state.[1][2] This guide will delve into the core principles governing the formation and interconversion of these isomers, providing both theoretical understanding and practical experimental protocols.

Hydrazones, characterized by the C=N-NH- moiety, are a critical class of compounds in organic synthesis and medicinal chemistry.[3] The geometric isomerism around the C=N double bond gives rise to Z (zusammen, together) and E (entgegen, opposite) configurations, which can confer distinct physical and biological properties. Understanding and controlling this isomerism is paramount for applications ranging from dynamic combinatorial chemistry to the development of photoswitchable materials.[3][4]

Synthesis of Acetaldehyde Phenylhydrazone: A Tale of Kinetic and Thermodynamic Control

The synthesis of acetaldehyde phenylhydrazone is a condensation reaction between acetaldehyde and phenylhydrazine.[5] The reaction proceeds via a carbinolamine intermediate and is subject to acid catalysis.[1] The composition of the resulting product, particularly the dominant isomer, can be directed by carefully controlling the reaction conditions, illustrating the principles of kinetic versus thermodynamic control.[6][7]

The Z-isomer is the kinetically favored product, meaning it is formed faster, especially at lower temperatures.[8][9] The E-isomer is the thermodynamically more stable product in solution and in the melt, and its formation is favored by conditions that allow for equilibrium to be reached, such as higher temperatures or the presence of a catalyst for a longer duration.[2][6]

Experimental Protocol: Synthesis of Acetaldehyde Phenylhydrazone

This protocol provides methods for synthesizing both the low-melting (kinetically favored) and high-melting (thermodynamically influenced) forms of acetaldehyde phenylhydrazone.

Materials:

-

Acetaldehyde

-

Phenylhydrazine

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (for low-melting form)

-

Concentrated Ammonia Solution (for high-melting form)

-

Ice bath

Procedure for the Low-Melting Form (Kinetic Control): [1]

-

In a flask, dissolve 3.0 g of acetaldehyde in a cold (ice-bath) solution of aqueous ethanol (2.0 mL of water and 12.0 mL of ethanol) with stirring.

-

Slowly add 6.0 g of fresh phenylhydrazine dropwise to the cold, stirring solution.

-

To this mixture, add a few drops of concentrated hydrochloric acid.

-

Continue stirring in the ice bath for 1-2 hours until crystals of the low-melting form of acetaldehyde phenylhydrazone begin to appear.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Procedure for the High-Melting Form (Thermodynamic Influence): [1]

-

Follow steps 1 and 2 of the procedure for the low-melting form.

-

To this mixture, add a few drops of concentrated ammonia solution.

-

Continue stirring in the ice bath for 1-2 hours until crystals of the high-melting form of acetaldehyde phenylhydrazone appear.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

The presence of a trace amount of acid or base is sufficient to catalyze the isomerization, with as little as 1/1000th of a molar equivalent being effective.[10]

Structural Elucidation of the Z and E Isomers

The definitive characterization of the Z and E isomers of acetaldehyde phenylhydrazone relies on a combination of spectroscopic techniques. While the solid state is exclusively the Z-isomer, the molten state and solutions contain a mixture of both, allowing for their comparative analysis.[1][2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between the Z and E isomers in the liquid state.[1] The chemical shifts of the protons and carbons, particularly those of the methyl group and the imine carbon, are sensitive to the geometric arrangement. In the melt, two distinct sets of signals are observed, corresponding to the Z and E isomers.[1] The equilibrium in the melt favors the E isomer, with a reported E/Z ratio of approximately 1.7.[1][2]

Infrared (IR) Spectroscopy: In the solid state, all samples of acetaldehyde phenylhydrazone, regardless of their melting point, exhibit identical IR spectra, confirming they are all the Z-isomer.[1] Characteristic peaks include N-H stretching, C=N stretching, and C-H stretching vibrations.[11]

UV-Vis Spectroscopy: The electronic absorption spectra of Z and E isomers of hydrazones are typically different.[12] The E-isomer often shows a red-shifted (bathochromic) absorption compared to the Z-isomer due to differences in the extent of π-conjugation.[13]

Comparative Spectroscopic Data

| Spectroscopic Feature | Z-Isomer (Solid State) | E-Isomer (in Melt/Solution) |

| ¹H NMR (Methyl Protons) | Signal for solid Z-isomer | Distinct, shifted signal for E-isomer |

| ¹³C NMR (Methyl Carbon) | ~14-15 ppm (in melt) | ~21-22 ppm (in melt) |

| ¹³C NMR (Imine Carbon) | ~137 ppm (in melt) | ~135 ppm (in melt) |

| IR (Solid, cm⁻¹) | Identical for all solid samples | Not applicable in solid state |

| UV-Vis (λmax) | Generally at a shorter wavelength | Generally at a longer wavelength |

Note: Specific chemical shifts can vary depending on the solvent and temperature. The values provided are approximate based on available data for acetaldehyde phenylhydrazone and related compounds.[1]

Mechanism of Isomerization: The Role of Catalysis

The interconversion between the Z and E isomers of acetaldehyde phenylhydrazone is a dynamic process that is significantly accelerated by the presence of acid or base catalysts.[1][10]

Acid-Catalyzed Isomerization

In the presence of an acid, the imine nitrogen is protonated. This protonation reduces the double-bond character of the C=N bond, allowing for rotation around the C-N single bond. Subsequent deprotonation can then yield either the Z or the E isomer, facilitating equilibration.[10]

Base-Catalyzed Isomerization

Under basic conditions, a proton can be abstracted from the N-H group. The resulting anion can also exhibit increased single-bond character in the C=N bond through resonance, enabling rotation and subsequent reprotonation to form either isomer.

Phenylhydrazine itself can also catalyze the E-Z interconversion through an addition-elimination mechanism.[8][9]

Conclusion

The case of acetaldehyde phenylhydrazone serves as a powerful illustration of the interplay between reaction kinetics, thermodynamics, and catalysis in determining the isomeric composition of a product. The initial confusion surrounding its different melting points has given way to a sophisticated understanding of its solid-state structure and liquid-phase dynamics. For scientists in drug development and materials science, this knowledge is not merely academic; it underscores the critical importance of characterizing and controlling isomerism to ensure the desired physical properties, stability, and biological activity of molecular entities. The protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis, analysis, and manipulation of acetaldehyde phenylhydrazone and related hydrazone systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. air.unimi.it [air.unimi.it]

- 3. mdpi.com [mdpi.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE [vedantu.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone | Semantic Scholar [semanticscholar.org]

- 9. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

historical significance of Acetaldehyde, phenylhydrazone in sugar chemistry

An In-depth Technical Guide on the Historical Significance and Enduring Legacy of Acetaldehyde, Phenylhydrazone Chemistry in the Elucidation of Carbohydrate Structures.

For researchers, scientists, and drug development professionals delving into the intricate world of carbohydrates, understanding the foundational discoveries that shaped our current knowledge is paramount. This guide explores the pivotal role of phenylhydrazine and the resulting phenylhydrazones, particularly in the form of osazones, a discovery that revolutionized the field of sugar chemistry in the late 19th century. This exploration is not merely a historical footnote; it is a testament to the power of chemical derivatization in unraveling complex molecular architectures, a principle that continues to resonate in modern analytical and synthetic chemistry.

The Pre-Fischer Enigma: A World of Syrupy Ambiguity

Prior to the groundbreaking work of Hermann Emil Fischer, the world of monosaccharides was largely an amorphous collection of sweet-tasting syrups. While their elemental composition was known, their stereochemical intricacies remained a profound mystery. The inability to readily crystallize and characterize these closely related isomers hampered any meaningful progress in understanding their structure and function. This section will delve into the challenges faced by early chemists in differentiating sugars and the pressing need for a chemical tool that could bring order to this chaotic landscape.

Emil Fischer's Masterstroke: The Advent of Phenylhydrazine

In 1875, Emil Fischer reported the synthesis of phenylhydrazine.[1] Initially, its full potential was not immediately realized. However, Fischer's subsequent discovery that this reagent reacts with carbohydrates to form crystalline derivatives, which he named osazones, marked a turning point in organic chemistry.[2][3][4] This discovery provided the critical tool needed to systematically investigate the stereochemistry of sugars, ultimately leading to his 1902 Nobel Prize in Chemistry for his work on sugar and purine syntheses.[2][5]

The reaction with phenylhydrazine was revolutionary because it allowed for the isolation and characterization of sugars through their distinct crystalline osazone derivatives.[3][6] This was a significant leap forward from the non-crystalline syrups that chemists had been struggling with.

The Osazone Reaction: A Gateway to Stereochemical Elucidation

The formation of an osazone from a reducing sugar is not a simple condensation reaction. It involves the reaction of one molecule of a reducing sugar with three molecules of phenylhydrazine.[7][8] The first molecule of phenylhydrazine condenses with the carbonyl group (aldehyde or ketone) of the sugar to form a phenylhydrazone.[9] The subsequent two molecules are involved in the oxidation of the adjacent hydroxyl group and the formation of a second phenylhydrazone moiety.[7]

This reaction is particularly significant because it results in the loss of stereochemistry at the C-2 position of aldoses.[9] Consequently, C-2 epimers, such as D-glucose and D-mannose, as well as the corresponding ketose, D-fructose, all form the identical osazone.[3][8][9] This crucial observation allowed Fischer to establish the stereochemical relationships between different monosaccharides.[8][9][10] By systematically studying the osazones formed from various sugars, he could deduce the configurations of the remaining chiral centers.

Mechanism of Osazone Formation

The precise mechanism of osazone formation has been a subject of study for many years. While Fischer proposed an initial mechanism, further investigations, notably by Weygand, have provided a more detailed understanding.[11] The currently accepted mechanism involves the initial formation of a phenylhydrazone, followed by a series of tautomerizations and an oxidation-reduction step where one molecule of phenylhydrazine is reduced to aniline and ammonia.[12]

Experimental Protocol: Classical Osazone Formation

This protocol outlines the traditional method for preparing osazones, a cornerstone experiment in classical carbohydrate chemistry.

Materials:

-

Reducing sugar (e.g., glucose, fructose, mannose)

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Distilled water

-

Test tubes

-

Water bath

-

Microscope and slides

Procedure:

-

In a test tube, dissolve 0.2 g of the sugar in 4 mL of distilled water.

-

Add 0.4 g of phenylhydrazine hydrochloride and 0.6 g of crystalline sodium acetate.

-

Shake the mixture to dissolve the solids.

-

Observe the formation of a yellow precipitate. The time of formation and the crystalline structure are characteristic of the specific sugar.

-

After cooling, collect the crystalline osazone by filtration.

-

Wash the crystals with cold water and recrystallize from ethanol if necessary.

-

Examine the crystals under a microscope and compare their shape to known standards.[11]

The Power of Observation: Crystalline Morphology and Melting Points

A key aspect of the osazone technique was the distinct crystalline nature of the derivatives.[3][6] Different sugars yielded osazones with characteristic crystal shapes and melting points, providing a reliable method for their identification and differentiation.[3][6][11] For instance, glucosazone (from glucose, fructose, or mannose) forms needle- or broomstick-shaped crystals, while lactosazone forms powder puff-shaped crystals and maltosazone forms petal-shaped crystals.[3]

Table 1: Characteristics of Common Sugar Osazones

| Sugar | Osazone Name | Crystal Shape | Melting Point (°C) |

| Glucose | Glucosazone | Needle or Broomstick | ~205 |

| Fructose | Fructosazone (same as Glucosazone) | Needle or Broomstick | ~205 |

| Mannose | Mannosazone (same as Glucosazone) | Needle or Broomstick | ~205 |

| Galactose | Galactosazone | Rhombic Plates | ~201 |

| Lactose | Lactosazone | Powder Puff | ~200 |

| Maltose | Maltosazone | Petal-shaped | ~206 |

Note: Melting points can vary depending on the purity and the rate of heating.

Visualizing the Chemistry: Reaction and Workflow Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical transformations and the experimental workflow.

Figure 1: Overall reaction of osazone formation.

Figure 2: Experimental workflow for osazone synthesis and analysis.

The Enduring Legacy: From Foundational Chemistry to Modern Applications

While modern analytical techniques such as NMR spectroscopy and mass spectrometry have largely superseded osazone formation for routine sugar analysis, the historical significance of this reaction is undeniable.[12] It laid the groundwork for the entire field of carbohydrate chemistry, enabling the elucidation of the structures of most common monosaccharides.[13]

The principles of chemical derivatization to facilitate analysis and separation, so elegantly demonstrated by Fischer, remain a cornerstone of chemical and biochemical research.[1] Furthermore, the study of phenylhydrazones and related reactions continues to be relevant in various fields, including the development of new analytical methods and the synthesis of novel bioactive compounds. The Fischer indole synthesis, for example, which also utilizes phenylhydrazine, is a vital reaction in the synthesis of many pharmaceuticals.[1]

References

- Emil Fischer - MSU Chemistry. (n.d.).

- Osazone Formation. (n.d.).

- Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory. (n.d.).

- Osazone - Wikipedia. (n.d.).

- Mechanism of osazone formation of fructose. (n.d.).

- Emil Fischer – Facts - NobelPrize.org. (n.d.).

- Phenylhydrazine - Wikipedia. (n.d.).

- Hermann Emil Fischer – The most outstanding chemist in history - Comptes Rendus de l'Académie des Sciences. (2016).

- Emil Fischer - Wikipedia. (n.d.).

- Carbohydrate Chemistry from Fischer to Now - Indian Academy of Sciences. (n.d.).

- Osazone Formation - YouTube. (2011).

- Why are 3 molecules of phenylhydrazine taken to prepare osazone? - Quora. (2018).

- How does glucose react with phenylhydrazine? - Quora. (2019).

- What is the mechanism of the formation of glucose when glucose is treated with phenylhydrazine? - Quora. (2018).

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Emil Fischer [chemistry.msu.edu]

- 3. Osazone - Wikipedia [en.wikipedia.org]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory [ajgreenchem.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. youtube.com [youtube.com]

- 13. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Reaction of Acetaldehyde with Phenylhydrazine: Mechanism, Synthesis, and Characterization

This technical guide provides a comprehensive exploration of the reaction between acetaldehyde and phenylhydrazine, yielding acetaldehyde phenylhydrazone. This reaction, fundamental to introductory organic chemistry, serves as a critical first step in the renowned Fischer indole synthesis. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, discuss the characterization of the resulting product, and explore the fascinating stereochemical nuances that have intrigued chemists for over a century. This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this classic transformation.

Introduction: Beyond a Simple Condensation

The reaction of an aldehyde or ketone with a hydrazine derivative to form a hydrazone is a cornerstone of carbonyl chemistry.[1] In the specific case of acetaldehyde and phenylhydrazine, the product, acetaldehyde phenylhydrazone, is not merely a stable derivative for characterization but a key intermediate for constructing the indole scaffold, a privileged structure in medicinal chemistry.[2][3] Understanding the formation of this phenylhydrazone is, therefore, foundational to grasping the synthesis of a multitude of biologically active compounds, including the triptan class of anti-migraine drugs.[2]

This guide moves beyond a textbook description, offering insights into the causality of experimental choices and the self-validating nature of the described protocols. We will address not only the "how" but, more importantly, the "why" at each stage of the process.

The Reaction Mechanism: A Tale of Nucleophilic Attack and Dehydration

The formation of acetaldehyde phenylhydrazone is a two-stage process: a rapid nucleophilic addition of phenylhydrazine to the electrophilic carbonyl carbon of acetaldehyde, followed by a slower, typically rate-determining, dehydration of the resulting carbinolamine intermediate.[4][5]

The Role of pH and Catalysis

The reaction rate is highly dependent on the pH of the medium.[5] While the reaction can proceed under neutral or even basic conditions, it is most commonly performed under mild acidic catalysis.[6][7]

-

Acidic Conditions (pH ~4-6): A mild acid protonates the carbonyl oxygen of acetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the lone pair of electrons on the terminal nitrogen of phenylhydrazine. However, at very low pH, the phenylhydrazine nucleophile itself becomes protonated, rendering it unreactive. Thus, a carefully controlled acidic environment is optimal. The dehydration of the carbinolamine intermediate is also acid-catalyzed, as protonation of the hydroxyl group turns it into a good leaving group (water).[8]

-

Neutral/Basic Conditions: Under neutral or basic conditions, the nucleophilic attack still occurs, but the subsequent dehydration of the hydroxyl group of the carbinolamine intermediate is the rate-limiting step and is generally slower as it requires the expulsion of a hydroxide ion, which is a poor leaving group.[8]

The overall mechanism can be visualized as follows:

Figure 1: Acid-catalyzed mechanism of acetaldehyde phenylhydrazone formation.

Experimental Protocol: Synthesis of Acetaldehyde Phenylhydrazone

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Acetaldehyde | 44.05 | 3.0 g (4.2 mL) | ≥99.5% | Sigma-Aldrich |

| Phenylhydrazine | 108.14 | 6.0 g | ≥97% | Sigma-Aldrich |

| Ethanol (95%) | 46.07 | 12.0 mL | - | Fisher Scientific |

| Water (deionized) | 18.02 | 2.0 mL | - | - |

| Hydrochloric Acid (conc.) | 36.46 | few drops | - | VWR |

| Sodium Hydroxide (1M) | 40.00 | few drops | - | VWR |

| Ice bath | - | - | - | - |

| Stir plate and stir bar | - | - | - | - |

| Beakers and Erlenmeyer flasks | - | - | - | - |

| Buchner funnel and filter paper | - | - | - | - |

Safety Precautions

-

Acetaldehyde: Extremely flammable liquid and vapor.[9] Harmful if swallowed and may cause respiratory irritation.[9] Suspected of causing genetic defects and cancer.[9] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Phenylhydrazine: Toxic by inhalation, in contact with skin, and if swallowed. May cause sensitization by skin contact. Handle with care in a fume hood, wearing appropriate PPE.[11]

Step-by-Step Procedure

This procedure is adapted from established methods and allows for the selective synthesis of different forms of acetaldehyde phenylhydrazone.[12]

-

Preparation of the Reaction Mixture: In a 50 mL beaker equipped with a magnetic stir bar, dissolve 3.0 g of acetaldehyde in a cold (ice-bath) solution of 12.0 mL of ethanol and 2.0 mL of water.

-

Addition of Phenylhydrazine: While stirring the acetaldehyde solution in the ice bath, add 6.0 g of fresh phenylhydrazine dropwise. The addition should be slow to control any potential exotherm.

-

Catalyst Addition (Controlling Isomer Formation):

-

For the low-melting point form (kinetic product): Add a few drops of concentrated hydrochloric acid to the reaction mixture.

-

For the high-melting point form (thermodynamic product): Add a few drops of 1M sodium hydroxide solution.

-

-

Crystallization: Continue stirring the mixture in the cold for 1 to 2 hours. Crystals of acetaldehyde phenylhydrazone should begin to appear.

-

Isolation and Purification: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator. The Z-isomer has been noted to equilibrate with the E-isomer in the solid state over time at room temperature, so for long-term storage of the pure Z-isomer, it is recommended to store it at -15 °C.[13]

Figure 2: Experimental workflow for the synthesis of acetaldehyde phenylhydrazone.

Characterization of Acetaldehyde Phenylhydrazone

The product, acetaldehyde phenylhydrazone (C₈H₁₀N₂, Molar Mass: 134.18 g/mol ), can be thoroughly characterized using various spectroscopic techniques.[14]

The Curious Case of Melting Points: Z and E Isomerism

For over a century, acetaldehyde phenylhydrazone (APH) was a chemical puzzle, as different batches exhibited vastly different melting points (ranging from ~65 °C to ~100 °C) despite appearing structurally identical.[12] Recent studies using modern instrumentation have resolved this mystery, revealing that all solid forms are identical and consist of the Z-isomer.[12][15] The differing melting points are a result of the composition of the liquid melt, which is a mixture of Z and E isomers.[12][15] The presence of trace amounts of acid or base catalyzes the isomerization in the melt, leading to different equilibrium compositions and, consequently, different observed melting points.[12] The Z-isomer is the kinetically favored product of the condensation reaction.[13][16]

Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the methyl, methine, and aromatic protons. The chemical shifts will differ slightly between the Z and E isomers. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methyl carbon, the imine carbon (C=N), and the aromatic carbons. The chemical shifts of the methyl and imine carbons are particularly sensitive to the isomeric form.[12] |

| FTIR | The infrared spectrum will show a characteristic absorption band for the C=N stretch, typically in the range of 1600-1615 cm⁻¹.[17] An N-H stretching vibration will also be present around 3330 cm⁻¹.[17] The absence of a strong C=O stretch from acetaldehyde confirms the completion of the reaction. |

| Mass Spec. | The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 134.[18][19] |

Significance in Synthesis: The Gateway to Indoles

The formation of acetaldehyde phenylhydrazone is the requisite first step in the Fischer indole synthesis.[2][20] In the presence of a strong acid catalyst (such as zinc chloride, polyphosphoric acid, or Brønsted acids) and heat, the phenylhydrazone undergoes a[18][18]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[2][3]

It is noteworthy that the direct conversion of acetaldehyde phenylhydrazone to indole can be challenging under standard solution-phase Fischer conditions, often leading to resinification.[21] However, specialized conditions, such as using a flow method with a catalyst on a solid support, have been shown to successfully yield indole.[21]

Figure 3: The role of acetaldehyde phenylhydrazone in the Fischer indole synthesis.

Conclusion

The reaction of acetaldehyde with phenylhydrazine is a fundamentally important transformation in organic synthesis. Its mechanism, influenced by reaction conditions, and the unique stereochemical properties of its product provide a rich field of study. A thorough understanding of this reaction, from the underlying principles of nucleophilic addition to the practical aspects of its execution and the characterization of its product, is essential for any scientist working in the field of synthetic organic and medicinal chemistry. The protocol and insights provided herein are designed to equip researchers with the knowledge to confidently and successfully utilize this versatile chemical reaction.

References

-

Bellamy, A. J., & Hunter, J. (1976). EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone. J.C.S. Perkin I, 456. Available at: [Link]

-

Threlfall, T. L., et al. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. Crystal Growth & Design, 19(3), 1495-1507. Available at: [Link]

-

NIST. (n.d.). Acetaldehyde, phenylhydrazone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of acetaldehyde-2,4-dinitrophenylhydrazone. Retrieved from [Link]

-

Vacchini, M., et al. (2022). On the role of isomeric composition in determining the stability of liquid phases: A Molecular Dynamics study of acetaldehyde phenylhydrazone. AIR Unimi. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2589. Available at: [Link]

-

Vacchini, M., et al. (2022). On the role of isomeric composition in determining the stability of liquid phases: A Molecular Dynamics study of acetaldehyde phenylhydrazone. AIR Unimi. Available at: [Link]

-

Chemsrc. (2022). acetaldehyde phenylhydrazone. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Pharmaceutical research, 25(8), 1957-1965. Available at: [Link]

-

Ishii, Y., et al. (1973). Direct synthesis of indole by the Fischer indole synthesis. The Journal of Organic Chemistry, 38(14), 2561-2562. Available at: [Link]

-

Bellamy, A. J., & Hunter, J. (1976). €2-Isomerism in Alkyl Phenyl Ketone Phenylhydrazones and Acetaldehyde. J.C.S. Perkin I, 456-460. Available at: [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

askIITians. (n.d.). When acetaldehyde reacts with phenylhydrazine, it forms... Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

-

Agilent. (2024). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Reddit. (2022). Fischer Indole Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra assignment of title compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

YouTube. (2023). Reaction of Acetaldehyde with Phenyl hydrazine. Retrieved from [Link]

-

Vedantu. (n.d.). What happens when acetaldehyde Is treated with phenylhydrazine. Retrieved from [Link]

-

Journal of the American Chemical Society. (2007). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

Wiley Online Library. (2022). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the reactions of acetaldehyde under different pH.... Retrieved from [Link]

-

PubMed Central. (2015). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]

-

PubChem. (n.d.). Acetaldehyde, 2-phenylhydrazone. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom).... Retrieved from [Link]

-

JSTA. (2019). Application of functionally-enhanced derivative spectroscopy (FEDS) to the problem of the overlap of spectral signals in binary. Retrieved from [Link]

-

ePrints Soton. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde phenylhydrazone - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE [vedantu.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. When acetaldehyde reacts with phenylhydrazine, it forms A. Acetaldoxi - askIITians [askiitians.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Acetaldehyde, 2-phenylhydrazone | C8H10N2 | CID 70285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. air.unimi.it [air.unimi.it]

- 16. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound [webbook.nist.gov]

- 19. This compound [webbook.nist.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of Acetaldehyde Phenylhydrazone

This guide provides a comprehensive technical overview of the molecular structure of acetaldehyde phenylhydrazone, a molecule that has intrigued chemists for over a century. We will delve into its synthesis, intricate isomeric properties, and detailed spectroscopic characterization, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Historical and Structural Significance

Acetaldehyde phenylhydrazone (C₈H₁₀N₂) is a hydrazone formed from the condensation reaction of acetaldehyde and phenylhydrazine.[1] First synthesized by Emil Fischer in 1877, this seemingly simple molecule presented a long-standing puzzle regarding its variable melting points, with different preparations yielding solids that melted anywhere from 56 to 101 °C.[2] It took modern analytical techniques to unravel this mystery, revealing a fascinating interplay between solid-state structure and liquid-phase isomerism.[2][3] This guide will elucidate the molecular characteristics that give rise to these unique properties.

Molecular Identity:

| Identifier | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol [4] |

| CAS Number | 935-07-9[5] |

| IUPAC Name | N-(ethylideneamino)aniline[4] |

Synthesis of Acetaldehyde Phenylhydrazone: A Condensation Reaction

The synthesis of acetaldehyde phenylhydrazone is a classic example of a condensation reaction between an aldehyde and a hydrazine derivative.[6] The reaction proceeds via a nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.[1][6]

Experimental Protocol:

This protocol is adapted from established methods and can be modified to favor the formation of different melting forms.[2][7]

Materials:

-

Acetaldehyde

-

Phenylhydrazine

-

Ethanol

-

Water

-

Ice bath

-

Trace acid (e.g., concentrated HCl) or trace alkali (e.g., concentrated ammonia)

Procedure:

-

Prepare a solution of aqueous ethanol. For example, mix 40.0 mL of ethanol with 6.7 mL of water and cool the solution in an ice bath.[2]

-

To the cooled ethanol solution, add 10.4 mL of acetaldehyde with stirring.[2]

-

Slowly add 18.2 mL of phenylhydrazine dropwise to the cold, stirring mixture.[2]

-

After the addition is complete, continue stirring for an additional 15 minutes.[2]

-

To obtain the low-melting form: Add a few drops of concentrated HCl.[2]

-

To obtain the high-melting form: Add a few drops of concentrated ammonia.[2]

-

Allow the mixture to stand for crystallization to occur. This can be aided by scratching the inside of the flask, further cooling, or adding a small amount of water.[2]

-

Harvest the resulting crystals by filtration.

The causality behind the addition of acid or base lies in its influence on the isomerization rate in the subsequent melt, a topic explored in detail in the following sections.[2]

The Core of the Puzzle: E/Z Isomerism and Crystalline Structure

The most intriguing aspect of acetaldehyde phenylhydrazone is its E/Z isomerism around the C=N double bond and how this relates to its observed physical properties.

Solid-State Structure: The Exclusive Z-Isomer

X-ray diffraction studies have conclusively shown that regardless of the melting point of the crystalline sample, the solid state of acetaldehyde phenylhydrazone consists exclusively of the Z-isomer.[2][8] In this configuration, the methyl group of the acetaldehyde moiety and the phenyl group of the phenylhydrazine moiety are on the same side of the C=N double bond.

Figure 2: Isomeric equilibrium of acetaldehyde phenylhydrazone in the molten state.

Resolving the Melting Point Anomaly

The key to understanding the different melting points lies in the rate of isomerization in the melt, which is catalyzed by trace amounts of acid or base. [2][8]

-

Low-Melting Form (Acid-Catalyzed): When crystals prepared with a trace of acid are heated, the solid Z-isomer melts, and the subsequent isomerization to the equilibrium mixture of E and Z isomers is rapid. This rapid conversion to a mixed state results in a melting point depression, leading to the lower observed melting temperature. [2][3]

-

High-Melting Form (Base-Catalyzed): In contrast, when crystals prepared with a trace of base are melted, the initial liquid consists almost entirely of the Z-isomer. The isomerization to the E-isomer is much slower. [2]The solid, therefore, melts to a liquid of nearly identical composition, resulting in a higher melting point closer to that of the pure Z-isomer. [2][3] This phenomenon is a rare case where the same crystal structure can melt into liquids with different initial compositions. [3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for identifying and characterizing acetaldehyde phenylhydrazone and understanding its isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the E and Z isomers in solution and in the melt. [2]

-

¹H NMR: The chemical shifts of the protons, particularly the methyl and azomethine (CH=N) protons, are different for the E and Z isomers. For instance, in studies of the melt, distinct methyl peaks can be observed and their integration allows for the determination of the E/Z ratio. [2]

-

¹³C NMR: The carbon chemical shifts, especially for the carbons of the C=N bond and the methyl group, also differ between the two isomers. Solid-state NMR confirms that the crystalline form is a single species, the Z-isomer. [2] Table 1: Representative ¹H and ¹³C NMR Data (Illustrative)

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Z | CH₃ | ~2.0 | ~15 |

| Z | CH=N | ~7.3 | ~138 |

| E | CH₃ | ~2.1 | ~16 |

| E | CH=N | ~6.8 | ~145 |

| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption is observed in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration. [9]* C=N Stretch: The stretching vibration of the imine (C=N) bond typically appears in the range of 1600-1650 cm⁻¹. [9]* Aromatic C-H and C=C Stretches: Absorptions corresponding to the phenyl ring are also present.

Diffuse reflectance infrared Fourier-transform (DRIFT) spectra have shown that samples with different melting points have identical IR spectra in the solid state, further supporting the conclusion of a single crystalline form. [2]

Conclusion

The molecular structure of acetaldehyde phenylhydrazone is a compelling case study in the importance of modern analytical methods for resolving long-standing chemical puzzles. While its solid-state is consistently the Z-isomer, its behavior upon melting is dictated by the kinetics of E/Z isomerization, which is highly sensitive to catalytic traces of acid or base. This in-depth understanding of its synthesis, isomerism, and spectroscopic properties provides a solid foundation for its use in further research and development.

References

-

Threlfall, T. L., et al. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. Crystal Growth & Design, 19(3), 1449-1458. [Link]

-

Golden, G. (2019). Acetaldehyde phenylhydrazone. Golden Research. [Link]

-

Buckingham, J., & Baggaley, K. H. (1976). E-Z-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone. Journal of the Chemical Society, Perkin Transactions 1, (11), 1233-1238. [Link]

-

askIITians. (n.d.). What happens when acetaldehyde is treated with phenylhydrazine? Give a balanced chemical equation? askIITians. [Link]

-

Gavezzotti, A., & D'Alfonso, A. (2022). On the role of isomeric composition in determining the stability of liquid phases: A Molecular Dynamics study of acetaldehyde phenylhydrazone. AIR Unimi. [Link]

-

Threlfall, T. L., et al. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting. ePrints Soton. [Link]

-

PubChem. (n.d.). Acetaldehyde, phenylhydrazone. National Center for Biotechnology Information. [Link]

-

Vedantu. (n.d.). What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE. Vedantu. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Acetaldehyde, 2-phenylhydrazone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]

Sources

- 1. What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE [vedantu.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. golden.com [golden.com]

- 4. Acetaldehyde, 2-phenylhydrazone | C8H10N2 | CID 70285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. What happens when acetaldehyde is treated with phenylhydrazine? Give - askIITians [askiitians.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Acetaldehyde Phenylhydrazone

This guide provides a comprehensive analysis of the spectroscopic data of acetaldehyde phenylhydrazone, a molecule of significant chemical interest due to its structural features and the presence of E/Z isomerism. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of this and similar chemical entities.

Introduction: The Enigmatic Nature of Acetaldehyde Phenylhydrazone

Acetaldehyde phenylhydrazone (C₈H₁₀N₂) is a condensation product of acetaldehyde and phenylhydrazine.[1][2] With a molecular weight of approximately 134.18 g/mol , this compound presents a fascinating case study in stereoisomerism and its impact on physicochemical properties and spectroscopic signatures.[2] The molecule exists as two geometric isomers, (E)- and (Z)-acetaldehyde phenylhydrazone, arising from the restricted rotation around the carbon-nitrogen double bond. This isomerism is a critical factor in its analysis, as the spatial arrangement of the substituents significantly influences the spectroscopic output, particularly in Nuclear Magnetic Resonance (NMR).[1]

The solid forms of acetaldehyde phenylhydrazone have been a subject of study for over a century, with early reports noting vastly different melting points for what appeared to be the same compound. Modern instrumental analysis has revealed that while different solid forms exhibit identical IR and solid-state NMR spectra, the melt consists of a mixture of E and Z isomers.[1] The ratio of these isomers in the liquid phase is influenced by trace amounts of acid or base, which explains the historical discrepancies in melting point observations.[1] A thorough understanding of the spectroscopic data is therefore essential for the unambiguous identification and characterization of acetaldehyde phenylhydrazone in its various forms.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of acetaldehyde phenylhydrazone provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The mass spectrum is available through the NIST WebBook.[3]

Key Fragmentation Patterns

The mass spectrum of acetaldehyde phenylhydrazone is characterized by a prominent molecular ion peak and several key fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral species.

| m/z | Proposed Fragment Ion | Formula | Significance |

| 134 | [M]⁺ | [C₈H₁₀N₂]⁺ | Molecular Ion |

| 119 | [M - CH₃]⁺ | [C₇H₇N₂]⁺ | Loss of a methyl radical |

| 93 | [C₆H₅NH₂]⁺ | [C₆H₅NH₂]⁺ | Aniline radical cation |

| 92 | [C₆H₅N]⁺ | [C₆H₅N]⁺ | Phenylnitrene radical cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Cyclopentadienyl cation |

Data interpreted from the NIST Mass Spectrum of Acetaldehyde, phenylhydrazone.[3]

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can be rationalized through several key bond cleavages, as depicted in the following diagram.

Caption: Proposed EI-MS fragmentation pathway for acetaldehyde phenylhydrazone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For acetaldehyde phenylhydrazone, the key characteristic absorptions are associated with the N-H, C-H, C=N, and aromatic C=C bonds. Notably, different solid forms of acetaldehyde phenylhydrazone with varying melting points show identical IR spectra, indicating they have the same crystal structure.[1]

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for acetaldehyde phenylhydrazone, based on data for similar phenylhydrazone compounds.[4]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3180 | N-H stretch | Hydrazone |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2970 - 2850 | C-H stretch | Aliphatic (CH₃) |

| 1690 - 1590 | C=N stretch | Imine |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of acetaldehyde phenylhydrazone, particularly for distinguishing between the E and Z isomers. The chemical environment of the protons and carbons is highly sensitive to the stereochemistry around the C=N double bond.

E/Z Isomerism and its Effect on NMR Spectra

The E and Z isomers of acetaldehyde phenylhydrazone are in equilibrium in solution and in the melt.[1] This equilibrium can be influenced by factors such as solvent and temperature. The presence of both isomers in a sample will result in two sets of signals in the NMR spectra, with the relative integration of the signals corresponding to the isomeric ratio. The most significant differences in chemical shifts between the two isomers are typically observed for the substituents on the C=N double bond.[1]

Caption: Experimental workflow for the synthesis of acetaldehyde phenylhydrazone.

Conclusion

The spectroscopic characterization of acetaldehyde phenylhydrazone is a multifaceted task that requires an appreciation for its E/Z isomerism. Mass spectrometry provides clear evidence of the molecular weight and fragmentation patterns. Infrared spectroscopy confirms the presence of key functional groups and the structural identity of the solid forms. Nuclear Magnetic Resonance spectroscopy is the most definitive technique for probing the isomeric composition, with the chemical shifts of the methyl and methine groups being particularly diagnostic. This guide provides a foundational understanding of the spectroscopic data of acetaldehyde phenylhydrazone, which is crucial for its accurate identification and for further research into its chemical properties and applications.

References

-

Threlfall, T. L., et al. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. Crystal Growth & Design, 19(3), 1437-1447. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6537404, this compound. [Link]

-

NIST Mass Spectrometry Data Center. (2014). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Okhifo, A. O., et al. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. ResearchGate. [Link]

Sources

solubility of Acetaldehyde, phenylhydrazone in common solvents

An In-Depth Technical Guide to the Solubility of Acetaldehyde Phenylhydrazone in Common Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of acetaldehyde phenylhydrazone. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. By synthesizing theoretical knowledge with actionable experimental protocols, this guide aims to serve as an essential resource for laboratory applications involving acetaldehyde phenylhydrazone.

Introduction: The Significance of Acetaldehyde Phenylhydrazone and Its Solubility

Acetaldehyde phenylhydrazone is a member of the hydrazone class of organic compounds, which are characterized by the R₁R₂C=NNR₃R₄ structure. Hydrazones are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] The formation of a hydrazone from acetaldehyde and phenylhydrazine is a classic condensation reaction.[2]

For any compound to be effective in a biological system or useful in a chemical reaction, its solubility is a critical parameter. Solubility dictates the bioavailability of a potential drug, influences the choice of solvents for synthesis and purification, and is fundamental to the design of analytical methods.[3][4][5] Poor aqueous solubility, in particular, is a major challenge in drug development.[6] This guide provides a detailed examination of the factors governing the solubility of acetaldehyde phenylhydrazone to empower researchers to handle this compound effectively.

Physicochemical Profile of Acetaldehyde Phenylhydrazone

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of acetaldehyde phenylhydrazone, featuring a nonpolar benzene ring and a more polar hydrazone linkage, creates a molecule with moderate polarity. Understanding these characteristics is the first step in predicting its behavior in various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂ | [7][8][9] |

| Molecular Weight | 134.18 g/mol | [7][8] |

| Melting Point | ~99.5 °C | [7] |

| Boiling Point | 229.2 °C at 760 mmHg | [7] |

| Density | 0.95 g/cm³ | [7] |

| LogP (Octanol/Water) | 1.9 - 2.18 | [7][8] |

| Appearance | Crystalline solid | [10] |

The LogP value between 1.9 and 2.18 indicates that acetaldehyde phenylhydrazone is significantly more soluble in octanol than in water, suggesting a predominantly lipophilic (fat-soluble) character.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[11][12] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The solubility of acetaldehyde phenylhydrazone is governed by a balance of interactions between its different structural motifs and the solvent molecules.

Molecular Structure and Potential Interactions

The key to understanding the solubility of acetaldehyde phenylhydrazone lies in its bifunctional nature:

-

Aromatic Phenyl Group: This bulky, nonpolar ring is hydrophobic and favors interactions with nonpolar solvents through van der Waals forces and potential π-π stacking.

-

Hydrazone Moiety (-CH=N-NH-): This group introduces polarity. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This part of the molecule will interact favorably with polar solvents.

Caption: Molecular interactions of Acetaldehyde Phenylhydrazone.

Solubility Profile in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Slightly Soluble | The large nonpolar phenyl group dominates, hindering dissolution in water despite the polar hydrazone group.[2][14] |

| Methanol, Ethanol | Soluble | The alkyl chains of these alcohols can interact with the phenyl ring, while the hydroxyl groups can hydrogen bond with the hydrazone moiety.[13] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents have sufficient polarity to interact with the hydrazone group but are also nonpolar enough to solvate the phenyl ring. |

| DMSO, DMF | Very Soluble | These are strong polar aprotic solvents capable of disrupting intermolecular forces in the crystal lattice and solvating both polar and nonpolar parts of the molecule.[13][15] | |

| Nonpolar | Toluene, Benzene | Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl ring of acetaldehyde phenylhydrazone.[16] |

| Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the hydrazone group is too high for efficient solvation by purely aliphatic, nonpolar solvents. | |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents offer a good balance of moderate polarity and the ability to solvate organic molecules effectively.[17] |

Factors Influencing and Enhancing Solubility

For many applications, particularly in drug development, it is necessary to modify or enhance the solubility of a compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[11][18] This is because the dissolution process is often endothermic, meaning it absorbs heat. Applying heat provides the energy needed to overcome the crystal lattice energy of the solid.

-

pH Adjustment: The hydrazone moiety has a nitrogen atom that can be protonated under acidic conditions. While acetaldehyde phenylhydrazone itself is not strongly basic, modifying the pH can influence the solubility of related hydrazone structures that contain ionizable groups.[19] For some hydrazones, crystallization from solutions containing trace acid or base can yield different crystalline forms, which may have different solubilities.[10]

-

Co-solvents: When dealing with aqueous systems, the addition of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) can significantly increase the solubility of hydrophobic compounds.[19] This is a common strategy used in formulating poorly soluble drugs for biological assays.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To obtain reliable, quantitative solubility data, the isothermal saturation method (often called the "shake-flask" method) is the gold standard.[3][4][5] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid.

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure the solution becomes saturated. After equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the clear supernatant is measured.

Materials and Equipment

-

Acetaldehyde phenylhydrazone (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess of solid acetaldehyde phenylhydrazone to a vial (e.g., 5-10 mg). The amount should be visibly more than what is expected to dissolve.

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours. A 24-hour period is typically sufficient to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the larger particles settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration readings.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of acetaldehyde phenylhydrazone.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, µg/mL, or mol/L.

Caption: Workflow for the Isothermal Saturation Solubility Assay.

Troubleshooting Common Solubility Challenges

A frequent issue encountered by researchers is the precipitation of a compound when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.[19]

-

Problem: "Crashing out" or precipitation upon dilution.

-

Cause: The compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. The sharp decrease in organic solvent concentration upon dilution causes the compound to exceed its solubility limit in the aqueous buffer.[19]

-

Solutions:

-

Lower the Stock Concentration: Prepare a less concentrated stock solution if possible.

-

Increase Co-solvent in Final Medium: Add a small percentage of a miscible organic solvent (e.g., 1-5% DMSO or ethanol) to the final aqueous buffer to increase the compound's solubility.[19]

-

Use Solubilizing Agents: Incorporate excipients like cyclodextrins, which can encapsulate the hydrophobic molecule and increase its apparent aqueous solubility.[19]

-

Conclusion

The solubility of acetaldehyde phenylhydrazone is a multifaceted property dictated by its molecular structure. It exhibits good solubility in a range of common polar aprotic and nonpolar organic solvents, attributable to the combined polar and nonpolar characteristics of its hydrazone and phenyl moieties, respectively. Its solubility in aqueous media is limited but can be influenced by factors such as temperature and the use of co-solvents. For precise and reliable quantitative measurements, the isothermal saturation method is the recommended experimental approach. A thorough understanding of these principles and techniques is crucial for the effective application of acetaldehyde phenylhydrazone in research and development.

References

-

Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., Schaper, K. J., & Raevsky, O. A. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2599–2611. [Link][3][4][5]

-

ResearchGate. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. [Link][4]

-

Chemsrc. (2025). acetaldehyde phenylhydrazone | CAS#:935-07-9. [Link][7]

-

ACS Publications. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link][5]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link][11]

-

Cheméo. (n.d.). Chemical Properties of Acetaldehyde, phenylhydrazone (CAS 935-07-9). [Link][20]

-

PubChem. (n.d.). Acetaldehyde, 2-phenylhydrazone. National Institutes of Health. [Link][8]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][12]

-

Ishii, H., Odashima, T., & Honjo, T. (1983). Synthesis and Chromogenic Properties of Water-soluble Hydrazones. The Analyst, 108(1286), 576-584. [Link][14]

-

ResearchGate. (2021). Physical properties of synthesized hydrazones. [Link][17]

-

ChemWhat. (n.d.). acetaldehyde phenylhydrazone CAS#: 935-07-9. [Link][21]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link][9]

-

Journal of Organic and Pharmaceutical Chemistry. (2016). Hydrazones: Synthesis, biological activity and their spectral characterization. [Link][13]

-

Vedantu. (n.d.). When acetaldehyde reacts with phenylhydrazine it forms. [Link][2]

-